Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate
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Overview
Description
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and pharmaceutical research . This compound features a five-membered ring with two nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate typically involves the reaction of chalcones with hydrazine derivatives under various conditions . One common method includes the cyclization of α,β-unsaturated carbonyl compounds with hydrazine hydrate in the presence of an acid catalyst . The reaction is usually carried out in ethanol or methanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity . Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted pyrazolines, pyrazoles, and dihydropyrazolines .
Scientific Research Applications
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Reactive Oxygen Species (ROS) Scavenging: It has antioxidant properties that allow it to scavenge reactive oxygen species, thereby protecting cells from oxidative stress.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-2H-[1,2,3]triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a pyrazoline ring.
1H-Pyrrole-3,4-dicarboxylic acid, 2,5-diphenyl-, diethyl ester: Contains a pyrrole ring and is used in similar applications.
Uniqueness
Diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity . Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4g/mol |
IUPAC Name |
diethyl 5,5-diphenyl-1,4-dihydropyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-26-19(24)17-18(20(25)27-4-2)22-23-21(17,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17,23H,3-4H2,1-2H3 |
InChI Key |
UFBGIOJISDMOII-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1C(=NNC1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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